molecular formula C22H22N2O B14965479 N-cyclohexyl-2-phenylquinoline-4-carboxamide

N-cyclohexyl-2-phenylquinoline-4-carboxamide

Cat. No.: B14965479
M. Wt: 330.4 g/mol
InChI Key: NGGJLKXQMPYPPL-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-phenylquinoline-4-carboxamide is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

The synthesis of N-cyclohexyl-2-phenylquinoline-4-carboxamide typically involves several steps. One common method starts with the reaction of aniline and 2-nitrobenzaldehyde, followed by a Doebner reaction with pyruvic acid to form the quinoline core. The resulting product undergoes amidation, reduction, acylation, and amination to yield the final compound . Industrial production methods may involve optimization of these steps to improve yield and purity.

Chemical Reactions Analysis

N-cyclohexyl-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, as a histone deacetylase inhibitor, it binds to the active site of the enzyme, preventing the removal of acetyl groups from histone proteins. This leads to an accumulation of acetylated histones, resulting in altered gene expression and inhibition of cancer cell proliferation . Additionally, its antibacterial activity may involve disruption of bacterial cell wall synthesis or inhibition of essential bacterial enzymes .

Comparison with Similar Compounds

N-cyclohexyl-2-phenylquinoline-4-carboxamide can be compared with other quinoline derivatives, such as:

This compound stands out due to its unique combination of a cyclohexylamide group and a phenylquinoline core, which contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H22N2O

Molecular Weight

330.4 g/mol

IUPAC Name

N-cyclohexyl-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C22H22N2O/c25-22(23-17-11-5-2-6-12-17)19-15-21(16-9-3-1-4-10-16)24-20-14-8-7-13-18(19)20/h1,3-4,7-10,13-15,17H,2,5-6,11-12H2,(H,23,25)

InChI Key

NGGJLKXQMPYPPL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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